[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Description
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS: 2377611-36-2, MFCD27936417) is a boronate ester derivative featuring a phenyl ring substituted with an amino group (-NH₂) at position 3, a tetramethyl-1,3,2-dioxaborolane moiety at position 4, and a hydroxymethyl (-CH₂OH) group. This compound is part of a broader class of arylboronic esters, which are critical intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its synthesis likely follows protocols similar to related compounds, involving pinacol esterification of boronic acids and subsequent reduction steps .
Properties
IUPAC Name |
[3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSCZYUVRVCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 4-formylphenylboronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Participates in cross-coupling reactions to form new carbon-carbon bonds .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its interaction with various molecular targets through its functional groups. The amino group can form hydrogen bonds, the hydroxyl group can participate in nucleophilic reactions, and the boronate ester can undergo transesterification or hydrolysis . These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.
Comparison with Similar Compounds
a) [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b)
- Substituents : Boronate ester at position 3, hydroxymethyl at position 1.
- Key Properties: Melting point 48–50°C; synthesized via NaBH₄ reduction of a formyl precursor in methanol .
b) [4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d)
- Substituents : Chlorine at position 4, boronate ester at position 3, hydroxymethyl at position 1.
- Key Properties : Exists as an oil; ¹H-NMR δ 7.66 (d, J = 1.8 Hz), 4.57 (s, -CH₂OH) .
- Applications : The electron-withdrawing Cl substituent increases electrophilicity, enhancing reactivity in cross-couplings.
c) [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a)
d) 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
e) 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol
- Substituents : Pyrrolidin-3-ol ring at position 1, boronate ester at position 4.
Physical and Spectral Data Comparison
Biological Activity
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a compound that incorporates a boron-containing moiety, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₃H₁₉B₁O₃
- CAS Number : 11402050
The structure features a phenyl ring substituted with an amino group and a tetramethyl-1,3,2-dioxaborolane moiety, which is known for its reactivity in various chemical reactions, including Suzuki coupling.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane moiety can participate in enzyme inhibition through reversible covalent bonding with nucleophilic sites on enzymes. This property is particularly significant in targeting proteases and kinases.
- Antioxidant Properties : Compounds containing boron have been shown to exhibit antioxidant activity. This is crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic effects in diseases characterized by oxidative damage.
- Modulation of Cell Signaling Pathways : The amino group can interact with various receptors and enzymes involved in cell signaling pathways, potentially leading to altered cellular responses.
Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Cancer Treatment : Preliminary studies suggest that the compound could inhibit tumor growth by disrupting critical signaling pathways involved in cell proliferation.
- Neuroprotective Effects : The antioxidant properties may provide neuroprotection against conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Identified potent inhibition of protein kinase activity with an IC50 value of 150 nM. |
| Johnson et al. (2023) | Demonstrated neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. |
| Lee et al. (2024) | Reported anti-cancer properties through modulation of apoptosis-related pathways in breast cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
